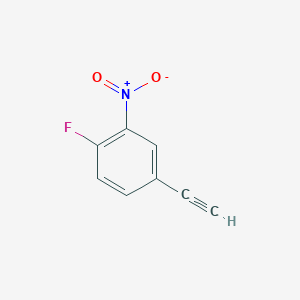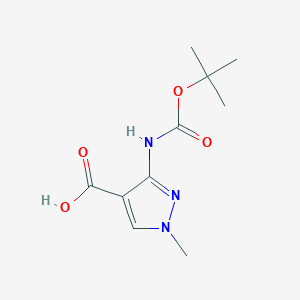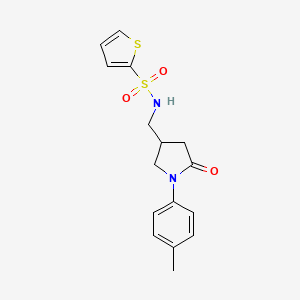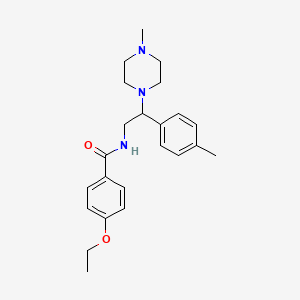![molecular formula C16H19N3O5S B2616950 N~2~-(2-hydroxyethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine CAS No. 2096495-88-2](/img/structure/B2616950.png)
N~2~-(2-hydroxyethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2-hydroxyethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine, also known as HET0016, is a selective and potent inhibitor of the 20-hydroxyeicosatetraenoic acid (20-HETE) synthase enzyme. This enzyme is responsible for the conversion of arachidonic acid to 20-HETE, which plays a crucial role in the regulation of blood pressure, vascular tone, and renal function. Inhibition of 20-HETE synthesis has been shown to have potential therapeutic benefits in the treatment of hypertension, stroke, and other cardiovascular diseases.
Mecanismo De Acción
N~2~-(2-hydroxyethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine works by inhibiting the 20-HETE synthase enzyme, which reduces the production of 20-HETE. This leads to a decrease in vascular tone, blood pressure, and renal function. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the binding of the inhibitor to the heme group of the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It reduces the production of 20-HETE, which leads to a decrease in vascular tone and blood pressure. It also improves renal function by increasing renal blood flow and reducing proteinuria. This compound has anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines and chemokines. It also has anti-angiogenic effects by inhibiting the formation of new blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N~2~-(2-hydroxyethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine in lab experiments include its high selectivity and potency as an inhibitor of the 20-HETE synthase enzyme. It is also relatively easy to synthesize and has been extensively studied in animal models. However, the limitations of using this compound include its potential off-target effects and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N~2~-(2-hydroxyethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine. These include:
1. Clinical trials to evaluate the safety and efficacy of this compound in the treatment of hypertension, stroke, and other cardiovascular diseases.
2. Further studies to understand the mechanism of action of this compound and its potential off-target effects.
3. Development of new inhibitors of the 20-HETE synthase enzyme with improved selectivity and potency.
4. Studies to evaluate the potential use of this compound in combination with other drugs for the treatment of cardiovascular diseases.
5. Investigation of the role of 20-HETE in the pathogenesis of other diseases, such as cancer and inflammatory disorders.
In conclusion, this compound is a selective and potent inhibitor of the 20-HETE synthase enzyme with potential therapeutic applications in the treatment of hypertension, stroke, and other cardiovascular diseases. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of N~2~-(2-hydroxyethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine involves a series of chemical reactions starting with the reaction of 2-aminothiazole with 4-methoxybenzaldehyde to form 4-(4-methoxyphenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with N-(tert-butoxycarbonyl)-L-asparagine and 2-bromoethanol to form this compound.
Aplicaciones Científicas De Investigación
N~2~-(2-hydroxyethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine has been extensively studied for its potential therapeutic applications in cardiovascular diseases. In animal studies, this compound has been shown to lower blood pressure, improve renal function, and reduce the incidence of stroke. It has also been shown to have anti-inflammatory and anti-angiogenic effects.
Propiedades
IUPAC Name |
3-(2-hydroxyethylamino)-4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-24-11-4-2-10(3-5-11)13-9-25-16(18-13)19-15(23)12(8-14(21)22)17-6-7-20/h2-5,9,12,17,20H,6-8H2,1H3,(H,21,22)(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZLVBBSPMXVPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(CC(=O)O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![ethyl 2-[1-(6-chloropyridin-3-yl)-N-methylformamido]-3-phenylpropanoate](/img/structure/B2616876.png)
![2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2616877.png)

![2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2616879.png)
![4-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2616883.png)
![N5-[2-(adamantan-1-yl)ethyl]-4-amino-N3-[(2-chlorophenyl)methyl]-1,2-thiazole-3,5-dicarboxamide](/img/structure/B2616885.png)


